molecular formula C5H10F2N2O B13299001 2-[(2,2-Difluoroethyl)amino]propanamide

2-[(2,2-Difluoroethyl)amino]propanamide

Cat. No.: B13299001
M. Wt: 152.14 g/mol
InChI Key: DXDAIWCCYFRQSW-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethyl)amino]propanamide is a chemical compound with the molecular formula C5H10F2N2O and a molecular weight of 152.14 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to an amino group, which is further connected to a propanamide structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethyl)amino]propanamide typically involves the reaction of 2,2-difluoroethylamine with a suitable propanamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethyl)amino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds depending on the substituent introduced .

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethyl)amino]propanamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This interaction can modulate biological processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-Difluoroethyl)amino]acetamide
  • 2-[(2,2-Difluoroethyl)amino]butanamide
  • 2-[(2,2-Difluoroethyl)amino]pentanamide

Uniqueness

2-[(2,2-Difluoroethyl)amino]propanamide is unique due to its specific difluoroethyl substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H10F2N2O

Molecular Weight

152.14 g/mol

IUPAC Name

2-(2,2-difluoroethylamino)propanamide

InChI

InChI=1S/C5H10F2N2O/c1-3(5(8)10)9-2-4(6)7/h3-4,9H,2H2,1H3,(H2,8,10)

InChI Key

DXDAIWCCYFRQSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)NCC(F)F

Origin of Product

United States

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